
Lithium tert-butylnaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tert-butylnaphthalenesulfonate: is an organolithium compound that combines the properties of lithium with the structural complexity of tert-butyl and naphthalenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium tert-butylnaphthalenesulfonate typically involves the reaction of tert-butyl naphthalenesulfonate with a lithium reagent. One common method is the reaction of tert-butyl naphthalenesulfonate with lithium tert-butoxide in an appropriate solvent under controlled temperature conditions. The reaction proceeds with the formation of this compound and the release of tert-butanol as a byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can be reduced to form different lithium-containing intermediates.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.
Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.
Comparison with Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
Lithium naphthalenesulfonate: Lacks the tert-butyl group, resulting in different chemical behavior.
Lithium tri-tert-butoxyaluminum hydride: Used as a reducing agent with distinct applications compared to lithium tert-butylnaphthalenesulfonate.
Uniqueness: this compound is unique due to the presence of both tert-butyl and naphthalenesulfonate groups, which confer specific reactivity and stability. This combination makes it particularly useful in specialized synthetic applications and materials science.
Properties
Molecular Formula |
C14H15LiO3S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
lithium;2-tert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
KGNJKFZYGXNHIP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


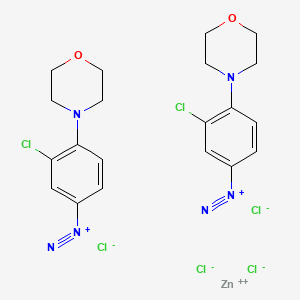
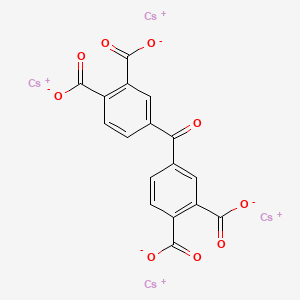
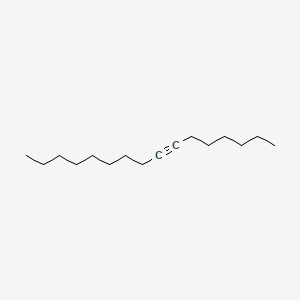
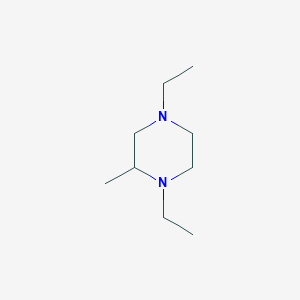
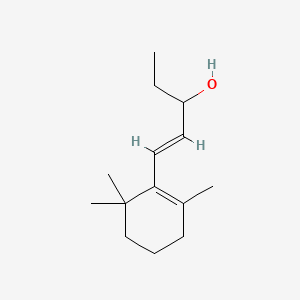
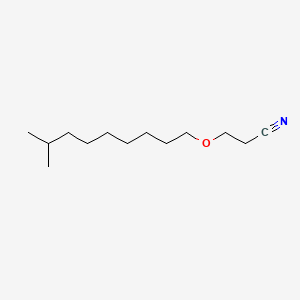
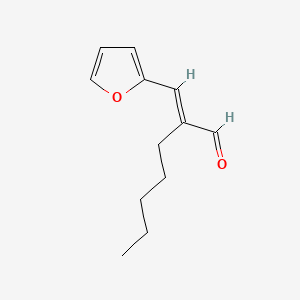
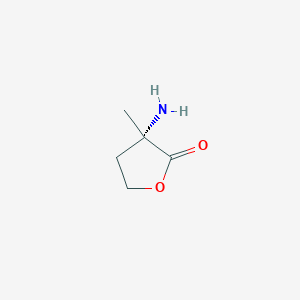
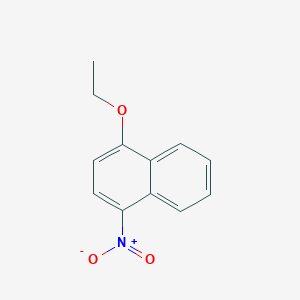
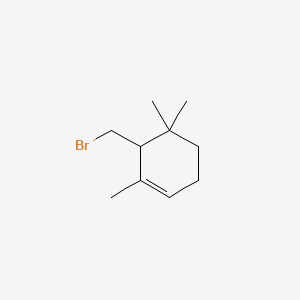

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
